molecular formula C19H23BrN2O B3038494 3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide CAS No. 866040-51-9

3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide

Cat. No. B3038494
CAS RN: 866040-51-9
M. Wt: 375.3 g/mol
InChI Key: RDJZURILYBGGBE-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide” is a complex organic molecule. It contains a bromophenyl group, a cyclohexyl group, and a pyrrole group, all attached to a propanamide backbone .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it likely involves the reaction of a bromophenyl compound with a cyclohexyl compound and a pyrrole compound in the presence of a suitable catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would contribute to the aromaticity of the molecule, while the cyclohexyl group would add a degree of steric bulk. The pyrrole group would likely be involved in any potential reactivity .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, closely related to the queried compound, was synthesized and its molecular structure analyzed using various spectroscopic methods. This work contributes to understanding the structural aspects of similar compounds (Kulai & Mallet-Ladeira, 2016).

Anticonvulsant Activity

  • A study on derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share a structural similarity with the compound , showed promising anticonvulsant properties. This suggests potential applications in the development of new antiepileptic drugs (Kamiński et al., 2015).

Fluorescent Properties in Polymerization

  • Research involving 3-(2/4-(2-Bromophenyl)-1H-pyrrol-3-yl)-1H-imidazol-3-ium bromides, structurally similar to the queried compound, found applications in the synthesis of luminescent heterotetracyclic frameworks. This has implications for developing materials with specific optical properties (Tomashenko, Novikov, & Khlebnikov, 2017).

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given the known activities of other pyrrole-containing compounds . Further studies could also investigate its physical and chemical properties in more detail.

properties

IUPAC Name

3-(4-bromophenyl)-N-cyclohexyl-3-pyrrol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c20-16-10-8-15(9-11-16)18(22-12-4-5-13-22)14-19(23)21-17-6-2-1-3-7-17/h4-5,8-13,17-18H,1-3,6-7,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJZURILYBGGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC(C2=CC=C(C=C2)Br)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206849
Record name β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866040-51-9
Record name β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866040-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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